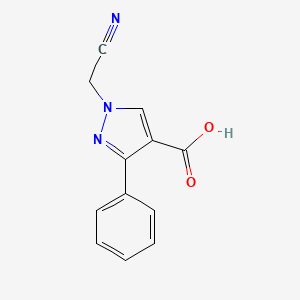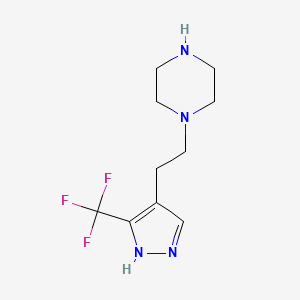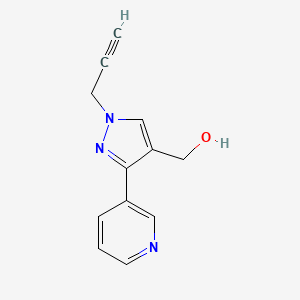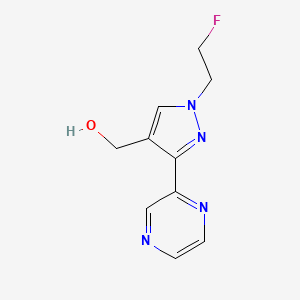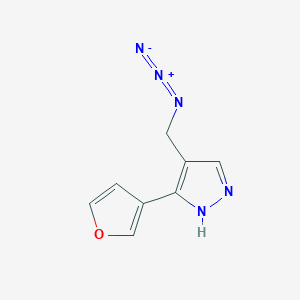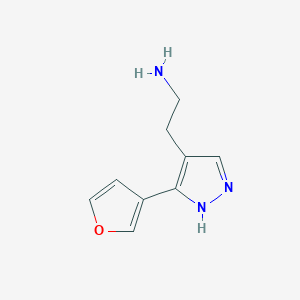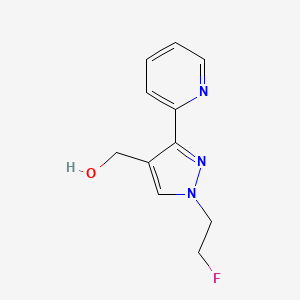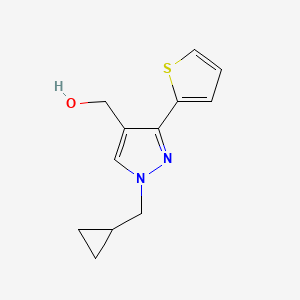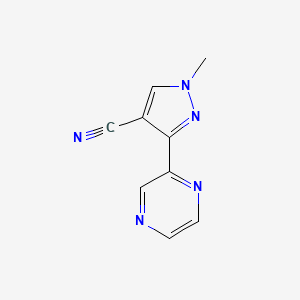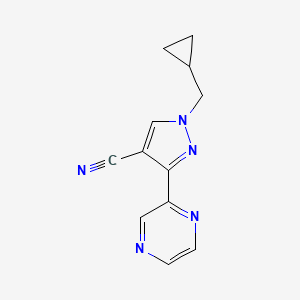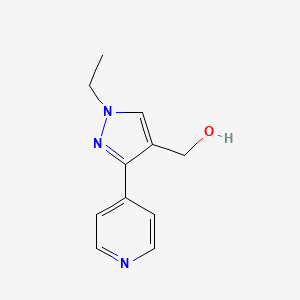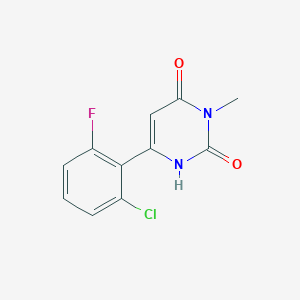
6-(2-Chloro-6-fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
The compound is a derivative of 2-Chloro-6-fluorophenylacetic acid . This compound has a molecular weight of 188.59 and its molecular formula is C8H6ClFO2 .
Synthesis Analysis
While specific synthesis methods for “6-(2-Chloro-6-fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” were not found, the Sandmeyer reaction is a well-known reaction used for the conversion of an aryl amine to an aryl halide . This could potentially be relevant in the synthesis of the compound.Physical And Chemical Properties Analysis
The related compound 2-Chloro-6-fluorophenylacetic acid has a melting point of 120-123 °C .Scientific Research Applications
6-(2-Chloro-6-fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been used in scientific research as a model compound to study its properties and potential applications. It has been used in the synthesis of various organic compounds, such as pyrimidine derivatives and sulfonamides. It has also been used as a starting material for the synthesis of novel heterocyclic compounds. Additionally, it has been used in the synthesis of various biologically active compounds, such as antifungal agents and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 6-(2-Chloro-6-fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is not fully understood. However, it is believed that the chlorine and fluorine substituents on the pyrimidine ring are responsible for its reactivity. These substituents are known to act as electron-withdrawing groups, which can increase the reactivity of the pyrimidine ring. Additionally, the methyl substituent is believed to increase the stability of the compound and make it more resistant to oxidation and hydrolysis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have some antifungal and anti-inflammatory properties. Additionally, it has been shown to have some cytotoxic properties, which suggests that it could potentially be used as an anticancer agent.
Advantages and Limitations for Lab Experiments
The main advantage of using 6-(2-Chloro-6-fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione in lab experiments is that it is relatively easy to synthesize and is stable under a variety of conditions. Additionally, it is relatively inexpensive and can be obtained from a variety of sources. The main limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to predict its effects.
Future Directions
There are a number of potential future directions for 6-(2-Chloro-6-fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. One potential direction is to use it as a starting material for the synthesis of novel heterocyclic compounds. Additionally, it could be used as a starting material for the synthesis of biologically active compounds, such as antifungal agents and anti-inflammatory agents. Additionally, it could be used in the synthesis of various organic compounds, such as pyrimidine derivatives and sulfonamides. Finally, its cytotoxic properties suggest that it could potentially be used as an anticancer agent, and further research should be done to explore this possibility.
Safety and Hazards
properties
IUPAC Name |
6-(2-chloro-6-fluorophenyl)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O2/c1-15-9(16)5-8(14-11(15)17)10-6(12)3-2-4-7(10)13/h2-5H,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJCEVAQLSEGOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C2=C(C=CC=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



